Potency Comparison Against the Parent 1,2,4-Triazole HTS Hit (Compound 24a): 23 nM vs. 1200 nM
CAS 2199407-49-1 exhibits approximately 52-fold greater inhibitory potency against recombinant human GRK2 (IC50 = 23 nM) compared to the 1,2,4-triazole HTS hit compound 24a (IC50 = 1200 nM), both measured in the same Lance TR-FRET assay system [1][2]. This potency improvement is attributable to systematic SAR optimization of the triazole core substituents described in the Okawa et al. 2017 J. Med. Chem. paper [1]. The quantitative difference confirms that CAS 2199407-49-1 represents a post-hit optimization compound, not a screening hit, underscoring its value for detailed mechanistic or selectivity profiling studies.
| Evidence Dimension | GRK2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 23 nM |
| Comparator Or Baseline | Compound 24a (1,2,4-triazole HTS hit): IC50 = 1200 nM |
| Quantified Difference | Approximately 52-fold improvement |
| Conditions | Recombinant human N-terminal GST-tagged GRK2 expressed in baculovirus system; ulight topo2alpha substrate; Lance TR-FRET detection; 60 min pre-incubation, 10 min substrate addition |
Why This Matters
This fold-improvement quantifies the SAR optimization gain, ensuring procurement of a compound near the potency ceiling of the series rather than a weakly active initial hit.
- [1] Okawa T, et al. J Med Chem. 2017;60(16):6942-6990. doi:10.1021/acs.jmedchem.7b00443. View Source
- [2] Liu Y, et al. High-throughput and intelligent design of potential GRK2 inhibitor candidates using deep learning and mathematical programming methods. Eur J Med Chem. 2025;283:117172. doi:10.1016/j.ejmech.2025.117172. (Cites compound 24a IC50 = 1200 nmol·L−1). View Source
